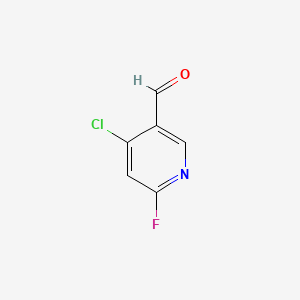

4-Chloro-6-fluoronicotinaldehyde

Description

4-Chloro-6-fluoronicotinaldehyde (CAS: 1256824-38-0, molecular formula: C₆H₃ClFNO) is a halogen-substituted nicotinaldehyde derivative characterized by a pyridine ring with chlorine at position 4, fluorine at position 6, and an aldehyde group at position 2. It exists as a white crystalline powder with a purity of 95–97% and is widely used in pharmaceutical synthesis, agrochemical intermediates, and specialty chemical research . Its aldehyde group enables versatile reactivity in condensation, cyclization, and nucleophilic addition reactions, making it a critical building block for drug candidates and functional materials .

Properties

IUPAC Name |

4-chloro-6-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-5-1-6(8)9-2-4(5)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZOOEPMKPIEIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855863 | |

| Record name | 4-Chloro-6-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256824-38-0 | |

| Record name | 4-Chloro-6-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoronicotinaldehyde typically involves the halogenation of nicotinaldehyde. One common method is the direct chlorination and fluorination of nicotinaldehyde under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as thionyl chloride (SOCl2) for chlorination and a fluorinating agent like Selectfluor for fluorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds followed by halogenation. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves the use of large-scale reactors and precise control of temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoronicotinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 4-chloro-6-fluoronicotinic acid.

Reduction: Formation of 4-chloro-6-fluoronicotinalcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-6-fluoronicotinaldehyde is used in several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoronicotinaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its ability to form covalent bonds with active sites on enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

4-Chloro-2-fluoronicotinaldehyde (CAS: 884004-48-2)

- Structure : Chlorine at position 4, fluorine at position 2, aldehyde at position 3.

- Purity : 98% .

- This positional change impacts reactivity in cross-coupling reactions .

5-Chloro-2-fluoronicotinaldehyde (CAS: 882679-90-5)

- Structure : Chlorine at position 5, fluorine at position 2.

- Purity : 98% .

- Key Differences : The chlorine at position 5 increases steric hindrance near the aldehyde, which may limit accessibility in nucleophilic substitutions. This compound is less commonly used in large-scale pharmaceutical synthesis .

Functional Group Modifications

2-Amino-4-chloronicotinaldehyde (CAS: 1060811-62-2)

- Structure: Amino group at position 2, chlorine at position 4, aldehyde at position 3.

- Similarity Score : 0.89 .

- Key Differences: The amino group enhances solubility in polar solvents and provides a site for further functionalization (e.g., amidation). This derivative is preferred in antimalarial and antiviral drug research .

4-Chloro-6-methoxynicotinaldehyde (CAS: 1060806-50-9)

Halogen-Substituted Derivatives

Ethyl 4,6-dichloro-5-fluoronicotinate (CAS: 154012-17-6)

- Structure : Ethyl ester at position 3, chlorine at positions 4 and 6, fluorine at position 4.

- Similarity Score : 0.77 .

- Key Differences : The ester group replaces the aldehyde, making it less reactive in nucleophilic additions but useful in prodrug synthesis. The additional chlorine enhances lipophilicity, favoring blood-brain barrier penetration .

Methyl 4-amino-6-chloro-5-fluoronicotinate (CAS: 2621932-27-0)

- Structure: Methyl ester at position 3, amino at position 4, chlorine at position 6, fluorine at position 5.

- Molecular Formula : C₇H₆ClFN₂O₂ .

- Key Differences: The amino and ester groups make this compound a key intermediate in kinase inhibitor synthesis. Its reduced electrophilicity compared to the aldehyde derivative limits its use in condensation reactions .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Substituents | Purity | Key Applications |

|---|---|---|---|---|

| 4-Chloro-6-fluoronicotinaldehyde | 1256824-38-0 | 4-Cl, 6-F, 3-CHO | 95–97% | Pharmaceuticals, agrochemicals |

| 4-Chloro-2-fluoronicotinaldehyde | 884004-48-2 | 4-Cl, 2-F, 3-CHO | 98% | Cross-coupling reactions |

| 2-Amino-4-chloronicotinaldehyde | 1060811-62-2 | 2-NH₂, 4-Cl, 3-CHO | N/A | Antiviral drug intermediates |

| 4-Chloro-6-methoxynicotinaldehyde | 1060806-50-9 | 4-Cl, 6-OCH₃, 3-CHO | 95% | Fluorescent probes |

| Ethyl 4,6-dichloro-5-fluoronicotinate | 154012-17-6 | 4,6-Cl, 5-F, 3-COOEt | N/A | Prodrug synthesis |

Biological Activity

4-Chloro-6-fluoronicotinaldehyde (CAS Number: 1256824-38-0) is a compound belonging to the class of nicotinic acid derivatives. Its unique structure, featuring a pyridine ring substituted with chlorine and fluorine atoms, contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₆H₃ClFNO

- Molecular Weight : 159.55 g/mol

- Functional Groups : Aldehyde, Chlorine, Fluorine

The presence of halogen substituents enhances the compound's reactivity and biological interactions, making it a valuable candidate in medicinal chemistry and biochemistry.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. It can function as an enzyme inhibitor or activator , influencing various biochemical pathways. The compound's ability to form covalent bonds with active sites on enzymes or receptors modulates their activity, leading to significant biological outcomes.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Activity :

- Enzyme Inhibition :

-

Fluorescent Probes :

- The compound serves as a precursor for synthesizing fluorescent probes used in studying biological processes, enhancing its utility in chemical biology.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against clinical isolates of E. coli and S. aureus. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacterial strains, suggesting significant potential for developing new antibacterial agents.

Case Study 2: Enzyme Inhibition and Lipid Metabolism

In a rodent model, the efficacy of this compound as a DGAT1 inhibitor was assessed through lipid tolerance tests (LTT). At a dose of 10 mg/kg, the compound reduced plasma triglyceride levels by approximately 50% after 20 hours post-administration . This study underscores the compound's potential in managing lipid-related disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Chloro-6-fluoronicotinic acid | Structure | Inhibitor of lipid metabolism |

| 4-Chloro-6-fluoronicotinalcohol | Structure | Potential antimicrobial agent |

| 4-Chloro-6-fluoronicotinamide | Structure | Antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.